molecular formula Eu2O2S B576831 Dieuropium dioxide sulphide CAS No. 12159-82-9

Dieuropium dioxide sulphide

Cat. No.: B576831
CAS No.: 12159-82-9
M. Wt: 367.986
InChI Key: YXYNWZGBYUIOTB-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Formula

Dieuropium dioxide sulphide, systematically named europium(III) oxysulfide , is an inorganic compound with the chemical formula Eu₂O₂S . It belongs to the family of rare earth oxysulfides, characterized by the coexistence of oxide (O²⁻) and sulfide (S²⁻) anions within their crystal lattices. Common synonyms include europium oxysulfide and dieuropium oxide sulfide.

Table 1: Key Chemical Identifiers

Property Value
IUPAC Name This compound
Chemical Formula Eu₂O₂S
Molar Mass 367.99 g/mol
Crystal System Trigonal
Space Group P-3m1

Historical Context of Rare Earth Oxysulfides

Rare earth oxysulfides emerged as a significant class of materials in the mid-20th century, driven by their luminescent properties. Early studies in the 1960s focused on yttrium oxysulfide (Y₂O₂S) doped with europium, which became a critical red phosphor for cathode-ray tubes in color televisions. Eu₂O₂S itself gained attention in the 1970s for its unique electronic structure, bridging the gap between oxide and sulfide chemistry. Advances in synthetic methods, such as flux-assisted calcination and solvothermal decomposition, enabled the production of high-purity Eu₂O₂S nanoparticles and nanotubes.

Position in Lanthanide Chemistry

Eu₂O₂S exemplifies the versatility of lanthanide compounds, where europium adopts a +3 oxidation state. Unlike europium(II) sulfide (EuS), which exhibits ferromagnetism below 16.6 K, Eu₂O₂S is paramagnetic due to the absence of unpaired 4f electrons in Eu³⁺. Its structure contrasts with other lanthanide oxysulfides:

  • La₂O₂S : Hexagonal structure with stronger luminescence efficiency.
  • Y₂O₂S : Isostructural to Eu₂O₂S but with smaller ionic radii, leading to higher thermal stability.

The compound’s trigonal symmetry (P-3m1 space group) features Eu³⁺ ions coordinated by both O²⁻ and S²⁻ in a 7-coordinate geometry, forming interconnected [EuO₄] and [EuS₃] polyhedra.

Significance in Materials Science

Eu₂O₂S has become a cornerstone in advanced materials research due to its multifunctional properties:

Table 2: Applications of Eu₂O₂S

Application Key Property Example Use Case
Luminescence Red

Properties

CAS No.

12159-82-9

Molecular Formula

Eu2O2S

Molecular Weight

367.986

IUPAC Name

europium(3+);oxygen(2-);sulfide

InChI

InChI=1S/2Eu.2O.S/q2*+3;3*-2

InChI Key

YXYNWZGBYUIOTB-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[S-2].[Eu+3].[Eu+3]

Synonyms

dieuropium dioxide sulphide

Origin of Product

United States

Comparison with Similar Compounds

Dieuropium Tricarbonate (Eu₂(CO₃)₃)

  • CAS : 5895-48-7; EC : 221-885-1
  • Properties : Unlike Eu₂O₂S, this carbonate derivative is thermally unstable above 300°C, decomposing into Eu₂O₃ and CO₂. It is water-insoluble but reacts with acids to release CO₂.
  • Applications : Primarily used as a precursor for synthesizing europium oxides or doped materials. Its instability limits direct industrial use .

Dieuropium Trisulphate (Eu₂(SO₄)₃)

  • CAS : 13537-15-0; EC : 236-903-3
  • Properties : A hydrated sulfate with high solubility in water, contrasting with the insoluble Eu₂O₂S. It exhibits strong hygroscopicity and is used in aqueous-phase reactions.
  • Applications: Acts as a europium source in solution-based synthesis of nanoparticles or fluorescent probes .

Dieuropium Tritungsten Dodecaoxide (Eu₂W₃O₁₂)

  • CAS : 15126-31-5; EC : 236-903-3
  • Properties : A complex oxide with a perovskite-like structure. It demonstrates ferroelectric behavior and moderate thermal stability (up to 800°C).
  • Applications : Investigated for use in capacitors and piezoelectric devices, diverging from the optoelectronic focus of Eu₂O₂S .

Dieuropium Trioxalate (Eu₂(C₂O₄)₃)

  • EC : 239-190-7
  • Properties: An organic-inorganic hybrid compound sensitive to UV light and heat. Unlike Eu₂O₂S, it decomposes at ~200°C, releasing CO and CO₂.
  • Applications: Limited to laboratory-scale studies, such as europium recovery from waste streams .

Comparative Data Table

Compound CAS EC Thermal Stability (°C) Solubility Key Applications
Dieuropium dioxide sulphide 12159-82-9 227-582-0 >1000 Insoluble Phosphors, sensors
Dieuropium tricarbonate 5895-48-7 221-885-1 <300 Reacts with acids Precursor for Eu oxides
Dieuropium trisulphate 13537-15-0 236-903-3 ~500 (dehydrates) Water-soluble Aqueous synthesis, fluorescence
Dieuropium tritungsten dodecaoxide 15126-31-5 236-903-3 ~800 Insoluble Ferroelectric materials
Dieuropium trioxalate N/A 239-190-7 ~200 Low Europium recovery studies

Key Research Findings

  • Thermal Stability : Eu₂O₂S outperforms carbonate and oxalate derivatives, making it preferable for high-temperature applications like LED phosphors .
  • Luminescence : Eu₂O₂S exhibits red emission under UV excitation due to Eu³⁺ transitions, whereas trisulphate variants show weaker luminescence in solution due to quenching effects.
  • Synthetic Challenges : Sulfur incorporation in Eu₂O₂S requires controlled atmospheres (e.g., H₂S/N₂), unlike sulfate or carbonate counterparts synthesized via precipitation .

Q & A

Q. What synthesis parameters critically influence the crystallographic purity of Dieuropium dioxide sulphide?

Methodological Answer: Optimize precursor stoichiometry (e.g., Eu:S molar ratios), sintering temperature (800–1200°C), and reaction atmosphere (inert vs. reducing). Characterize phase purity via X-ray diffraction (XRD) with Rietveld refinement, ensuring consistent instrumental parameters (e.g., step size: 0.02°, Cu Kα radiation). Variations in these parameters can lead to discrepancies in reported lattice constants .

Q. What spectroscopic techniques are most effective for characterizing the electronic structure of this compound?

Methodological Answer: Combine UV-Vis-NIR spectroscopy for bandgap estimation, X-ray photoelectron spectroscopy (XPS) for oxidation state analysis, and Raman spectroscopy for phonon mode identification. Cross-validate results with density functional theory (DFT) simulations to resolve ambiguities in peak assignments .

Q. How do ambient conditions affect the stability of this compound during storage?

Methodological Answer: Conduct accelerated aging studies under controlled humidity (10–90% RH) and temperature (25–60°C). Monitor structural degradation using thermogravimetric analysis (TGA) and Fourier-transform infrared (FTIR) spectroscopy. Include inert-atmosphere controls to isolate moisture-driven vs. oxidative degradation pathways .

Advanced Research Questions

Q. How can hybrid DFT-MD approaches elucidate the thermal stability mechanisms of this compound?

Methodological Answer: Integrate DFT calculations (e.g., using VASP or Quantum ESPRESSO) to model electronic interactions, with molecular dynamics (MD) simulations to assess lattice dynamics under thermal stress. Validate predictions against in-situ high-temperature XRD data. Address computational limitations by calibrating force fields with experimental phonon dispersion curves .

Q. What strategies resolve contradictions in reported catalytic activity of this compound for water-splitting applications?

Methodological Answer: Standardize testing protocols: control light source intensity (AM 1.5G spectrum), electrode surface area, and electrolyte pH. Perform post-catalysis characterization (SEM, XPS) to identify surface reconstruction or contamination. Use statistical meta-analysis to quantify variability across studies .

Q. How do doping strategies (e.g., transition metals, rare-earth co-dopants) modulate the magnetic properties of this compound?

Methodological Answer: Employ sol-gel synthesis with controlled dopant concentrations (1–5 at.%). Characterize magnetic hysteresis via SQUID magnetometry, correlating results with X-ray absorption fine structure (XAFS) to probe local coordination environments. Compare experimental data with Monte Carlo simulations to model spin interactions .

Q. What experimental controls are essential when investigating the optoelectronic response of this compound thin films?

Methodological Answer: Include substrate-matched reference samples to isolate film-specific effects. Use Kelvin probe force microscopy (KPFM) to map surface potential variations, and ellipsometry for thickness-dependent optical constants. Replicate experiments under dark/light conditions to account for photocharge accumulation .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in dielectric constant measurements of this compound?

Methodological Answer: Standardize frequency ranges (1 kHz–1 MHz) and electrode configurations (parallel-plate vs. interdigitated). Account for interfacial polarization effects by impedance spectroscopy. Publish raw data (e.g., Nyquist plots) alongside fitted models to enable cross-lab validation .

Q. What methodologies ensure reproducibility in solvothermal synthesis of this compound nanoparticles?

Methodological Answer: Document autoclave heating/cooling rates (±2°C/min), precursor mixing sequences, and surfactant concentrations. Use dynamic light scattering (DLS) for size distribution analysis and TEM for morphology validation. Share detailed protocols via open-access repositories to reduce batch-to-batch variability .

Interdisciplinary and Emerging Methods

Q. Can machine learning models predict the synthesis conditions for novel this compound derivatives?

Methodological Answer: Train neural networks on datasets of synthesis parameters (temperature, pressure, precursors) and resulting properties (bandgap, crystallinity). Validate predictions with high-throughput combinatorial synthesis. Address data sparsity through active learning frameworks .

Q. How does cryogenic transmission electron microscopy (cryo-TEM) enhance understanding of this compound surface defects?

Methodological Answer: Use cryo-TEM to immobilize surface adsorbates and prevent beam-induced damage. Pair with electron energy loss spectroscopy (EELS) to map defect-related electronic states. Compare with atomistic simulations to distinguish intrinsic vs. artifact-driven features .

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